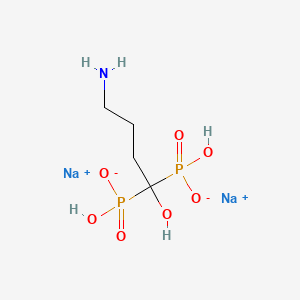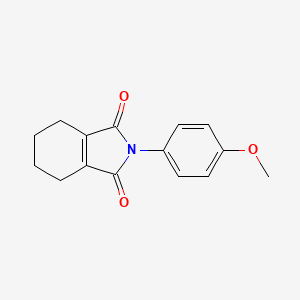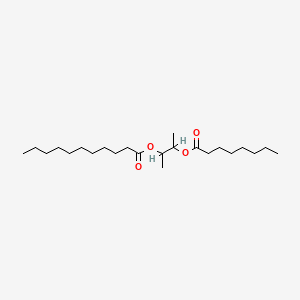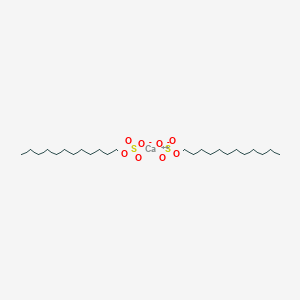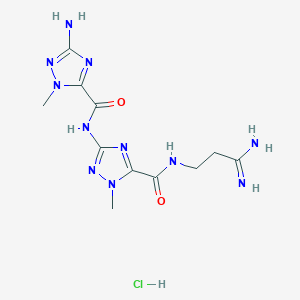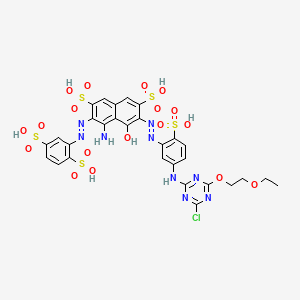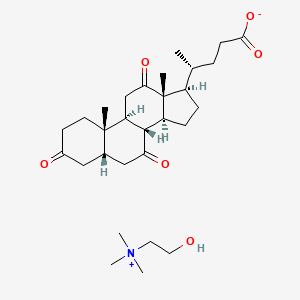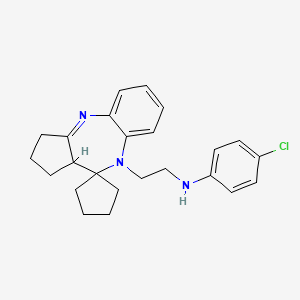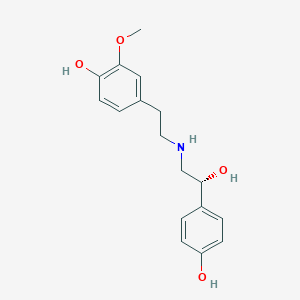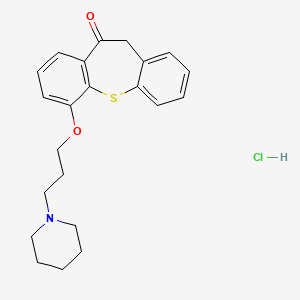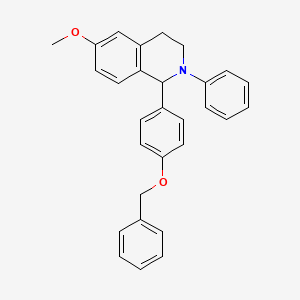
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its tetrahydroisoquinoline core, which is substituted with methoxy, phenyl, and phenylmethoxy groups, contributing to its unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often involve heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and transition metal catalysts.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, cell division, or apoptosis . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(phenylmethoxy)phenyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Papaverine: A natural isoquinoline alkaloid used as a vasodilator.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Propriétés
Numéro CAS |
96719-65-2 |
|---|---|
Formule moléculaire |
C29H27NO2 |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
6-methoxy-2-phenyl-1-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C29H27NO2/c1-31-27-16-17-28-24(20-27)18-19-30(25-10-6-3-7-11-25)29(28)23-12-14-26(15-13-23)32-21-22-8-4-2-5-9-22/h2-17,20,29H,18-19,21H2,1H3 |
Clé InChI |
AWYDWYRAFPQDAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




